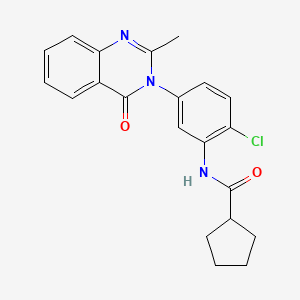
5-Chloro-1-ethylindoline-2,3-dione
概要
説明
5-Chloro-1-ethylindoline-2,3-dione: is a chemical compound belonging to the indoline family, characterized by a chloro substituent at the 5-position and an ethyl group at the 1-position of the indoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethylindoline-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-nitrobenzaldehyde with ethylamine, followed by reduction and cyclization to form the indoline ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: 5-Chloro-1-ethylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoline derivatives, quinones, and other functionalized compounds .
科学的研究の応用
Chemistry: 5-Chloro-1-ethylindoline-2,3-dione is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential bioactivity. Indoline derivatives have shown promise in antimicrobial, anticancer, and anti-inflammatory applications .
Medicine: The compound is explored for its potential therapeutic properties. Indoline derivatives are known to interact with various biological targets, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for use in various manufacturing processes .
作用機序
The mechanism of action of 5-Chloro-1-ethylindoline-2,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
類似化合物との比較
- 5-Chloroindoline-2,3-dione
- 1-Ethylindoline-2,3-dione
- 5-Bromo-1-ethylindoline-2,3-dione
Comparison: Compared to these similar compounds, 5-Chloro-1-ethylindoline-2,3-dione is unique due to the presence of both the chloro and ethyl substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its bioactivity profile .
特性
IUPAC Name |
5-chloro-1-ethylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNFQWGJCPCLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5,7-DIOXO-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-4-YL]-N-(4-METHANESULFONYLPHENYL)ACETAMIDE](/img/structure/B2457384.png)
![4-(thiophen-3-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2457385.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2457387.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)quinoxaline-2-carboxamide hydrochloride](/img/structure/B2457388.png)
![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B2457389.png)


![[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2457392.png)





